molecular formula C11H17NO3 B8366250 1-(4-Amino-2-methoxyphenoxy)-2-methylpropan-2-ol

1-(4-Amino-2-methoxyphenoxy)-2-methylpropan-2-ol

Cat. No. B8366250
M. Wt: 211.26 g/mol
InChI Key: AZQRLETWSBWHEA-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

A stirred EtOH suspension (320 mL) containing 1-(2-methoxy-4-nitrophenoxy)-2-methylpropan-2-ol Part A (13.6 g, 56.4 mmol) and 10% Pd/C (0.25 g) was hydrogenated under 60 psi H2 for 6 hr. HPLC analysis revealed no starting nitro catechol ether remained. The resultant black suspension was filtered through a fiberglass filter paper under a blanket of N2 gas. The resultant clear wine colored solution was immediately concentrated using a rotary evaporator under vacuum to yield 12.4 of desired product as a dark orange oil which was used without further purification. 1H NMR (CDCl3) δ 1.29 (s, 6H), 3.40, (br s, 2H), 3.74 (s, 2H), 3.78 (s, 3H), 6.20 (dd, J=8.35 Hz, 2.64 Hz, 1H), 6.28 (d, J=2.64 Hz, 1H), 6.76 (d, J=8.35 Hz, 1H); 13C NMR (CDCl3) δ 25.90, 55.67, 70.02, 80.30, 100.76, 106.81, 118.27, 141.55, 141.93, 150.99; HPLC (Method #1): 0.88 min retention time; LCMS (ES): m/z 212.1 [M+H].
[Compound]
Name
nitro catechol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8]>[Pd].CCO>[NH2:15][C:13]1[CH:12]=[CH:11][C:4]([O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8])=[C:3]([O:2][CH3:1])[CH:14]=1

Inputs

Step One
Name
nitro catechol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OCC(C)(O)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
320 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant black suspension was filtered through a fiberglass
FILTRATION
Type
FILTRATION
Details
filter paper under a blanket of N2 gas
CONCENTRATION
Type
CONCENTRATION
Details
The resultant clear wine colored solution was immediately concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC(=C(OCC(C)(O)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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